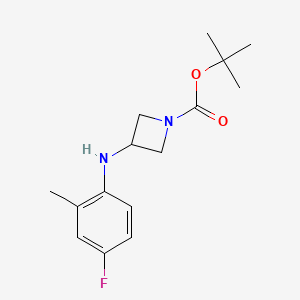
Tert-butyl 3-((4-fluoro-2-methylphenyl)amino)azetidine-1-carboxylate
Cat. No. B8556831
M. Wt: 280.34 g/mol
InChI Key: OGWBZLSLGDKACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08828987B2
Procedure details


A solution of 1-Boc-3-azetidinone (800 mg, 4.67 mmol), 4-fluoro aniline (0.519 ml, 4.67 mmol), acetic acid (0.535 ml, 9.34 mmol) and sodium(triacetoxy)borohydride (1.98 g, 9.34 mmol) in 1,2-dichloroethane (20 ml) was stirred under N2 atmosphere at room temperature for 1 day. Sat. solution of NaHCO3 (25 ml) was added. After phase separation, the aqueous layer was extracted with dichloromethane (2×35 ml). The collected organics after solvent evaporation were purified by Biotage SNAP-Si cartridge (25 g) eluting with cyclohexane/ethylacetate from 90/10 to 80/20. Collected fractions after solvent evaporation afforded the title compound (D30) (880 mg)






Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.[C:21](O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClCCCl>[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH:18][CH:10]2[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)=[C:16]([CH3:21])[CH:15]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)=O
|
|
Name
|
|
|
Quantity
|
0.519 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
0.535 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After phase separation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (2×35 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The collected organics after solvent evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were purified by Biotage SNAP-Si cartridge (25 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane/ethylacetate from 90/10 to 80/20
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collected fractions after solvent evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1)NC1CN(C1)C(=O)OC(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 880 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
